molecular formula C7H11NOS B13568151 2-(2-Methylthiazol-4-yl)propan-2-ol

2-(2-Methylthiazol-4-yl)propan-2-ol

Cat. No.: B13568151
M. Wt: 157.24 g/mol
InChI Key: GDFMBTJERYBOEF-UHFFFAOYSA-N
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Description

2-(2-Methylthiazol-4-yl)propan-2-ol is a chemical compound with the molecular formula C7H11NOS . It belongs to the class of thiazole derivatives, heterocyclic compounds known for their significant presence and utility in pharmaceutical and agrochemical research. Thiazole rings are common structural motifs in bioactive molecules, and this compound, featuring a tertiary alcohol functional group, serves as a versatile building block or synthetic intermediate in organic synthesis and medicinal chemistry. It is particularly valuable for researchers developing novel compounds, where its structure can be utilized to create more complex molecules for biological screening. The compound is part of a broader family of substituted thiazoles, which are frequently investigated for their diverse biological activities. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

2-(2-methyl-1,3-thiazol-4-yl)propan-2-ol

InChI

InChI=1S/C7H11NOS/c1-5-8-6(4-10-5)7(2,3)9/h4,9H,1-3H3

InChI Key

GDFMBTJERYBOEF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C(C)(C)O

Origin of Product

United States

Preparation Methods

Direct Substitution via Thiazole Ring Functionalization

One common approach to synthesize this compound involves the nucleophilic substitution on a halogenated propanol derivative with a thiazole ring precursor. For example, the reaction of 2-methylthiazole with a suitable halogenated propan-2-ol derivative (such as 2-bromo- or 2-chloropropan-2-ol) under basic conditions (potassium carbonate or sodium hydride) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C) can yield the target compound. This method leverages the nucleophilicity of the thiazole nitrogen or carbon to displace the halogen, forming the C-C or C-N bond.

Multi-Step Synthesis via Thiazole Ring Construction and Subsequent Functionalization

Alternatively, this compound can be prepared by first synthesizing the 2-methylthiazole ring through cyclization reactions, followed by introduction of the propan-2-ol group via nucleophilic addition or substitution.

  • Thiazole Ring Formation: Cyclization of α-haloketones with thiourea derivatives under reflux in ethanol or other solvents produces 2-methylthiazole derivatives with high yields (80–88%). For example, reacting 3-chloropentane-2,4-dione with thiourea forms the thiazole ring system.

  • Reductive Amination or Hydroxylation: Subsequent reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol or acid hydrolysis with concentrated hydrochloric acid under reflux introduces the propan-2-ol moiety, yielding the target amino alcohol derivative.

Hantzsch Thiazole Synthesis Adaptation

The classical Hantzsch thiazole synthesis involving the condensation of α-halocarbonyl compounds with thioamides or thioureas can be adapted to prepare this compound. By selecting appropriate α-haloketones bearing the propan-2-ol substituent or by post-synthetic modification, the desired compound can be obtained efficiently.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Thiazole formation Thiourea + 3-chloropentane-2,4-dione in ethanol Reflux (~78) 3–8 80–88 Cyclization under acidic/basic conditions
Reductive amination NaBH₃CN in methanol Room temp 2–5 75–85 Selective reduction of imine intermediates
Acid hydrolysis Conc. HCl, reflux 100 3 70–80 Hydrolysis to amino-propanol derivative
Nucleophilic substitution 2-Bromo-1-propanol + 2-methylthiazole + K₂CO₃ in DMF 80–120 6–12 65–75 Base-promoted substitution

Industrial Production Considerations

  • Scalability: Industrial synthesis often employs continuous flow reactors to maintain precise temperature and pH control, enhancing yield and purity.

  • Purification: Crystallization and chromatographic techniques are used to isolate the pure compound, with recrystallization from ethanol or ethyl acetate common.

  • Cost Efficiency: Raw materials such as 2-methylthiazole and halogenated propanol derivatives are commercially available and relatively inexpensive, facilitating cost-effective production.

  • Environmental and Safety Aspects: Use of mild reaction conditions (temperatures below 120°C, neutral to slightly basic pH) and avoidance of highly toxic reagents reduce environmental impact and improve safety.

Research Outcomes and Yields

  • Yields reported for the overall synthesis of this compound typically range from 65% to 88%, depending on the route and reaction optimization.

  • Reaction times vary from 3 hours for cyclization steps to 12 hours for substitution reactions.

  • Purity levels exceeding 98% are achievable with appropriate purification.

Summary Table of Preparation Methods

Method Type Key Reagents Reaction Type Advantages Typical Yield (%)
Nucleophilic substitution 2-Bromo-1-propanol, 2-methylthiazole, K₂CO₃ Substitution on halide Simple, direct, scalable 65–75
Cyclization + functionalization Thiourea, α-haloketone, NaBH₃CN, HCl Cyclization + reduction High selectivity, good yields 75–88
Hantzsch thiazole synthesis α-Haloketone, thioamide Condensation + cyclization Well-established, versatile 70–85

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1,3-thiazol-4-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives.

Scientific Research Applications

2-(2-methyl-1,3-thiazol-4-yl)propan-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-methyl-1,3-thiazol-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 2-(2-Methylthiazol-4-yl)propan-2-ol with structurally related thiazole derivatives from and :

Compound Name Substituents/Modifications Melting Point (°C) Key Functional Groups
This compound (Target) Thiazole + propan-2-ol Not reported Thiazole, hydroxyl
5a (Ethyl ester derivative) Benzamide + ethyl ester + thiazole 152 Ester, amide, ether
5b (Ketone derivative) Benzamide + ketone + thiazole 188 Ketone, amide, ether
5e (Diethylamino derivative) Benzamide + diethylamino + thiazole 128 Amide, tertiary amine, ether
1-[2-Amino-4-methylthiazol-5-yl]-3-arylpropenones Thiazole + amino + arylpropenone Not reported Amino, ketone, aryl

Key Observations:

  • Melting Points: Polar substituents (e.g., amide, ketone) correlate with higher melting points (e.g., 5b: 188°C), while bulky or nonpolar groups (e.g., diethylamino in 5e) reduce crystallinity (128°C) . The target compound’s hydroxyl group may increase polarity, suggesting a melting point intermediate to these values.
  • Reactivity: The propan-2-ol group in the target compound offers a hydroxyl site for derivatization, contrasting with the ester (5a) or amino () groups in analogs, which dictate distinct reactivity profiles.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 2-(2-Methylthiazol-4-yl)propan-2-ol, and how do reaction conditions influence yield?

  • Methodology : A common approach involves condensation reactions of thiazole precursors with ketones or alcohols. For example, refluxing 2-amino-4-methylthiazole derivatives with ketones in ethanol using potassium tert-butoxide as a base (3–5 hours, ~60–88% yields) is effective . Optimization of solvent (e.g., ethanol vs. DMF), temperature, and catalyst (e.g., tert-butoxide) can significantly impact yields.
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purification typically involves recrystallization from acetic acid or column chromatography .

Q. How is this compound characterized analytically, and what spectral data are critical for confirmation?

  • Analytical Techniques :

  • IR Spectroscopy : Look for C=N (1650–1600 cm⁻¹) and O-H (broad ~3200 cm⁻¹) stretches .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 158.2 for C₆H₁₀N₂OS) confirm molecular weight .
  • NMR : ¹H NMR signals for thiazole protons (δ 6.8–7.5 ppm) and tert-butyl groups (δ 1.2–1.5 ppm) .
    • Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and compare retention times with standards .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?

  • SAR Insights :

  • Thiazole Core : Essential for binding to biological targets (e.g., enzymes or receptors). Methyl substitution at position 2 enhances metabolic stability .
  • Propanol Side Chain : Hydroxyl group facilitates hydrogen bonding with active sites, as seen in antifungal and anticancer analogs .
    • Experimental Design : Synthesize analogs with varied substituents (e.g., halogens, aryl groups) and test in bioassays (e.g., MIC for antimicrobial activity) .

Q. How can contradictory data on the solubility and reactivity of this compound be resolved?

  • Data Contradictions : Discrepancies may arise from solvent polarity, pH, or impurities. For example, the hydroxyl group’s acidity (pKa ~12–14) affects solubility in aqueous vs. organic media .
  • Resolution Strategies :

  • Perform solubility studies in buffered solutions (pH 1–14) using UV-Vis spectroscopy.
  • Use DSC/TGA to assess thermal stability and purity impacts .

Q. What mechanisms underlie the interaction of this compound with biological targets like enzymes?

  • Mechanistic Studies :

  • Enzyme Inhibition : Docking simulations suggest the thiazole ring interacts with hydrophobic pockets, while the hydroxyl group forms hydrogen bonds (e.g., with fungal CYP51 in antifungal studies) .
  • Experimental Validation : Use kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition constants (Ki) and mode of action (competitive/non-competitive) .

Comparative and Methodological Questions

Q. How does this compound compare to structurally similar compounds in terms of reactivity and bioactivity?

  • Comparative Analysis :

CompoundKey FeatureBioactivity/Reactivity Difference
2-(2-Chlorophenyl)propan-2-olChlorine substituentHigher electrophilicity, lower solubility
2-(6-Methylpyridin-2-yl)propan-2-olPyridine ringEnhanced binding to nicotinic receptors
  • Methodology : Use computational tools (e.g., DFT for electronic properties) and parallel bioassays to quantify differences .

Q. What strategies are recommended for optimizing the synthesis of this compound in multi-step reactions?

  • Optimization Framework :

  • Step 1 (Thiazole Formation) : Use microwave-assisted synthesis to reduce time (30 minutes vs. 3 hours) .
  • Step 2 (Propanol Integration) : Employ Grignard reagents for tert-butyl group introduction, monitored by in-situ IR .
    • Yield Improvement : Introduce flow chemistry for continuous processing, reducing side-product formation .

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